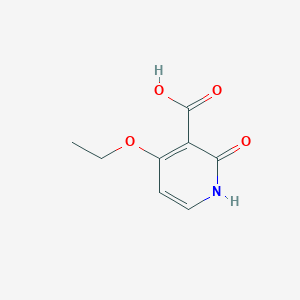
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-chlorophenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of boronic esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylboronic acid-1,3-propanediol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohol and boronic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chlorophenylboronic acid.
Reduction: 3-Chlorophenyl alcohol and boronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki–Miyaura coupling, where the boronic ester undergoes transmetalation with palladium to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid-1,3-propanediol ester
- 2-Cyanophenylboronic acid-1,3-propanediol ester
- Pinacol boronic esters
Uniqueness
3-Chlorophenylboronic acid-1,3-propanediol ester is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where the electronic effects of the chlorine substituent are beneficial .
Properties
Molecular Formula |
C9H12BClO3 |
|---|---|
Molecular Weight |
214.45 g/mol |
IUPAC Name |
(3-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
InChI Key |
DRMCXYWDJQQYLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)




